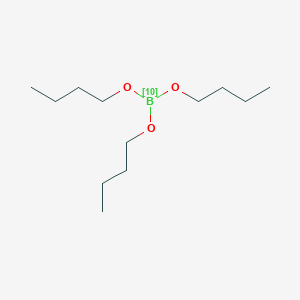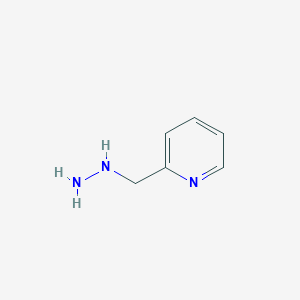
2-(Hydrazinylmethyl)pyridine
Descripción general
Descripción
2-(Hydrazinylmethyl)pyridine, commonly known as HMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HMP is a heterocyclic compound that contains a pyridine ring and a hydrazine functional group. This compound has been studied for its ability to interact with various biological systems, making it a promising candidate for use in drug design and other applications.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
2-(1-Methylhydrazinyl)pyridine serves as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation, forming isoquinoline structures. This process demonstrates broad substrate scope and high regioselectivity, with the directing group being reductively removable under mild conditions (Zhai et al., 2017).
Structural Analysis and Spectroscopy
2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a pyridine derivative, has unique structural features compared to related compounds. It forms specific hydrogen bonds and exhibits distinctive FT-IR, FT-R, NMR, and UV-vis absorption spectra, valuable in analyzing intermolecular interactions (Tranfić et al., 2011).
Medicinal Chemistry and Drug Development
Pyridine and fused pyridine derivatives, synthesized from 2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, showed promise in antimicrobial and antioxidant activities. These compounds were also screened for potential interaction with GlcN-6-P synthase, indicating their relevance in drug development (Flefel et al., 2018).
Advanced Materials and Coordination Chemistry
Complexes formed from pyridine hydrazyl thiazole derivatives with transition metals exhibited antibacterial and antitumor activities, indicating their utility in pharmaceutical applications. These complexes have distinct structural characteristics and may serve as novel materials for various technological applications (Zou et al., 2020).
Fluorescence and Optical Applications
Nickel complexes of 2-(arylazo)pyridine, including 2-hydrazinylpyridine derivatives, exhibited ligand-centered redox properties and fluorescence. These compounds, such as 2-(2-(naphthalen-1-yl)-2-phenylhydrazinyl)pyridine, are potential candidates for dye applications due to their absorptive and photostability properties (Sengupta et al., 2014).
Antimycobacterial Research
Pyridine appended 2-hydrazinylthiazole derivatives were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. These compounds, adhering to Lipinski and Veber rules, showed promising activity and were studied for binding modes using in silico analyses (Matsa et al., 2022).
Energetic Materials Research
Trinitromethylpyridine derivatives, synthesized from pyridinecarboxaldoximes, were characterized for their energetic properties. These compounds demonstrated positive enthalpies of formation, good densities, and acceptable sensitivity values, making them superior to traditional explosives like TNT (Zhang et al., 2017).
Molecular Docking and Antimicrobial Studies
New oxime-pyridine compounds were synthesized and analyzed for their drug-likeness properties, including antimicrobial activity. Molecular docking studies revealed their potential inhibitory action against E. coli, emphasizing their relevance in pharmaceutical research (Topal, 2020).
Ligand Synthesis and Coordination Chemistry
The synthesis of optically active (pyrazolyl)pyridines with adjacent quaternary carbon stereocenters, useful as chiral N,N-donating ligands, was achieved through specific reactions involving 2-hydrazinopyridines. These compounds are significant in the development of coordination chemistry and ligand design (Kowalczyk & Skarżewski, 2005).
Propiedades
IUPAC Name |
pyridin-2-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-3-1-2-4-8-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXXCFPUDFKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585536 | |
| Record name | 2-(Hydrazinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7112-37-0 | |
| Record name | 2-(Hydrazinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




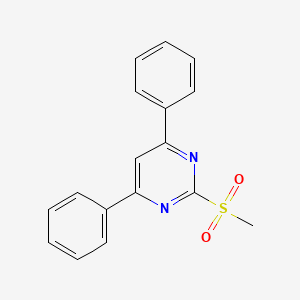
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
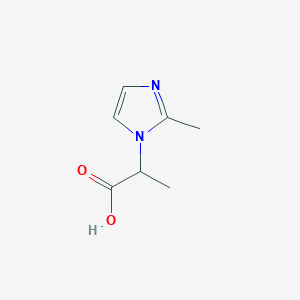
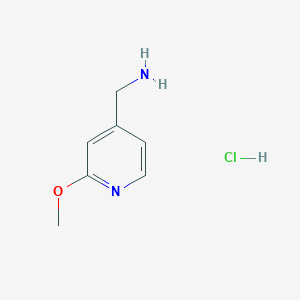
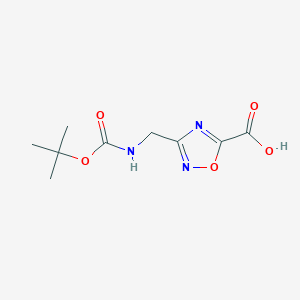




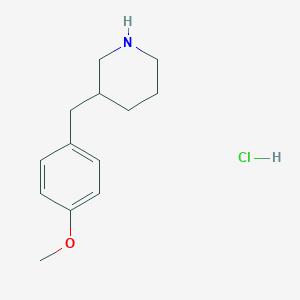
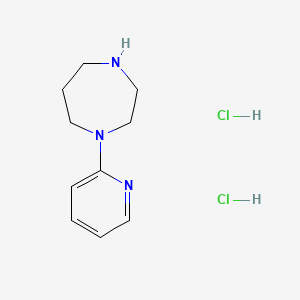
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)
